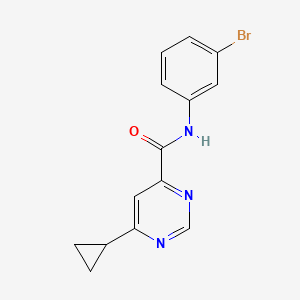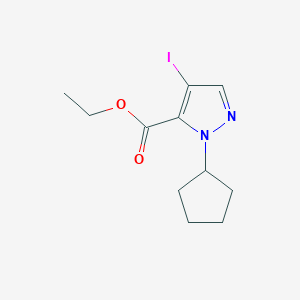
4-(2-Chlorobenzyl)piperidin-4-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives similar to "4-(2-Chlorobenzyl)piperidin-4-amine dihydrochloride" has been explored through various methods. For instance, the crystal structure and DFT studies on related compounds, such as (E)-1-benzyl-N-(4-chlorobenzylidene)piperidin-4-amine, show that it was prepared by a greener, solvent-free microwave irradiation technique, utilizing a ZnFe2O4 catalyst, demonstrating an efficient and environmentally friendly approach to synthesizing such compounds (Kumar et al., 2020).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using single crystal X-ray diffraction, revealing details about their crystalline form and theoretical calculations using density functional theory (DFT) method. These studies provide insights into the molecular geometry and electronic structure that underlie the reactivity and properties of such molecules (Kumar et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of piperidine derivatives, including those similar to "this compound," has been the subject of various studies. Reactions of polyhalogenonitrobenzenes with amines, for example, have demonstrated the influence of amine structure on product outcomes, indicating a nuanced interplay between steric and electronic effects in determining the nature of the products obtained (Heaton & Hunt, 1978).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, of compounds within the same family as "this compound" have been characterized through various techniques, including X-ray crystallography. These studies not only provide fundamental insights into the physical characteristics of these compounds but also help predict their behavior in different chemical contexts (Basiri et al., 2011).
Chemical Properties Analysis
The chemical properties of "this compound" and related compounds, such as their reactivity, stability, and interactions with other molecules, have been explored through experimental and theoretical studies. These investigations include the synthesis and characterization of novel derivatives, offering insights into the chemical behavior and potential applications of these compounds in various domains (Fatma et al., 2017).
Applications De Recherche Scientifique
Crystal Structure and Theoretical Studies
- Kumar et al. (2020) discussed the preparation and crystal structure of a compound closely related to 4-(2-Chlorobenzyl)piperidin-4-amine dihydrochloride, using a greener, solvent-free microwave irradiation technique. This study highlighted the compound's crystalline nature and provided insights into its molecular structure through X-ray diffraction and density functional theory (DFT) methods (Kumar et al., 2020).
Molecular Synthesis and Applications
- Cui et al. (2009) achieved a two-step synthesis of piperidin-4-ones from secondary amines via gold catalysis, demonstrating the compound's potential in synthesizing valuable alkaloids (Cui, Peng, & Zhang, 2009).
- Zarei and Sajadikhah (2016) developed efficient procedures for synthesizing highly substituted piperidines, showcasing the versatility and potential applications of these compounds in various chemical syntheses (Zarei & Sajadikhah, 2016).
- Humphries, Do, and Wilhite (2009) elaborated on synthesizing 2-Amino-4-heteroarylpyrimidines, where piperidine functionality was a key component. This process highlights the compound's role in parallel synthesis applications (Humphries, Do, & Wilhite, 2009).
Chemical Reactions and Kinetics
- Asali et al. (2017) studied the kinetics and mechanism of ligand substitution reactions in complexes involving piperidine, providing insights into the compound's reactivity and interaction with other molecules (Asali, El‐khateeb, Foudeh, & Abul‐Futouh, 2017).
Structural and Computational Analysis
- Socha et al. (2021) conducted a study on hydrates of substituted piperidines, which included 4-chloropiperidine. This research provided valuable information on the structural and interactional characteristics of such compounds (Socha et al., 2021).
Mécanisme D'action
Safety and Hazards
According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes in contact with skin or eyes, it should be rinsed cautiously with water . In case of swallowing, the mouth should be rinsed and a poison center or doctor/physician should be contacted if the person feels unwell . It’s also advised to keep the compound away from heat/sparks/open flames/hot surfaces .
Propriétés
IUPAC Name |
4-[(2-chlorophenyl)methyl]piperidin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2.2ClH/c13-11-4-2-1-3-10(11)9-12(14)5-7-15-8-6-12;;/h1-4,15H,5-9,14H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMWOUVIGUIJEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CC2=CC=CC=C2Cl)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-Fluorobenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B2494384.png)




![1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B2494393.png)
![4-Ethoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzenesulfonamide](/img/structure/B2494395.png)



![7-bromo-3-(2-methoxyethyl)-2-methyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2494403.png)


![[(8-Oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetonitrile](/img/structure/B2494407.png)